Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
CAS No.: 159874-20-1
Cat. No.: VC21296487
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 159874-20-1 |
---|---|
Molecular Formula | C18H26N2O4 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-9-11-20(12-10-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Standard InChI Key | ZMCNVANCFSRGFA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS number 159874-20-1. It is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This compound features a benzyl group attached to a piperidine ring, which is further modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a carboxylate group.
Chemical Stability
The compound is stable under normal conditions but may degrade upon exposure to moisture or high temperatures due to the presence of the tert-butoxycarbonyl group, which is sensitive to acidic conditions.
Synthesis Methods
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate can be synthesized through a multi-step process involving the protection of the amino group with a Boc group, followed by the introduction of the benzyl and carboxylate groups. The specific conditions and reagents used can vary depending on the desired yield and purity.
Applications in Organic Synthesis
This compound is a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The Boc protecting group allows for selective deprotection under acidic conditions, while the benzyl group can be removed under hydrogenation conditions. These features make it useful for constructing complex molecules with specific functional groups.
Research Findings and Patents
Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate has been involved in several patent applications related to its use in synthesizing pharmaceutical compounds. The compound's structure and derivatives are often explored for their potential biological activities, such as anti-inflammatory or neuroprotective effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume